molecular formula C11H19NO3 B6186982 rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2679950-81-1

rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B6186982
CAS No.: 2679950-81-1
M. Wt: 213.3
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Description

rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: is a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the hydroxy group: This step often involves selective reduction or hydrolysis reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or DMP.

    Reduction: The ester group can be reduced to an alcohol using LiAlH4.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4 or NaBH4.

    Substitution: Tosyl chloride, SOCl2, or PBr3.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2679950-81-1

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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